molecular formula C18H15N5OS B2994253 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-72-5

7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2994253
CAS No.: 863500-72-5
M. Wt: 349.41
InChI Key: VHWMXGYUQHKOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic organic compound that is often explored in chemical, biological, and medicinal research. It features a triazolopyrimidine core structure substituted with benzylthio and methoxyphenyl groups, which can influence its biological activity and chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves a multi-step process:

  • Formation of the Triazolopyrimidine Core:
    • Reacting 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    • Condensation of the hydrazone with cyanoacetamide, producing a triazolopyrimidine intermediate.

  • Thioether Formation:
    • Nucleophilic substitution reaction where the triazolopyrimidine intermediate is treated with benzylthiol in the presence of a base (such as sodium hydroxide), leading to the formation of the benzylthio group at the 7-position.

Industrial Production Methods

In an industrial setting, the preparation of this compound can involve more efficient and scalable methodologies:

  • Use of automated synthesizers to handle multi-step reactions.

  • Optimizing reaction conditions to enhance yields and purity, including controlled temperature, pressure, and solvent choice.

  • Implementation of green chemistry principles, such as using recyclable solvents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

7-(Benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo a variety of chemical reactions including:

  • Oxidation:
    • Oxidation of the benzylthio group, leading to the formation of sulfoxides or sulfones.

  • Reduction:
    • Reduction of the triazolopyrimidine core, potentially altering the aromaticity and electronic properties.

  • Substitution Reactions:
    • Electrophilic or nucleophilic substitution at various positions on the triazolopyrimidine ring.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.

  • Reducing agents like lithium aluminum hydride or sodium borohydride for reduction.

  • Bases like sodium hydroxide or potassium carbonate for substitution reactions.

Major Products Formed

The major products formed depend on the specific reaction, such as:

  • Sulfoxides or sulfones from oxidation.

  • Reduced derivatives of the triazolopyrimidine core.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis for creating more complex molecules.

Biology

  • Investigated for potential biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

  • Explored in drug discovery for its potential pharmacological properties, including as enzyme inhibitors or receptor modulators.

Industry

  • Utilized in material science for developing novel materials with specific chemical or physical properties.

Mechanism of Action

Mechanism

The mechanism by which 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its benzylthio and methoxyphenyl groups can enhance binding affinity to these targets, influencing biological activity.

Molecular Targets and Pathways

  • Potential molecular targets include enzymes involved in metabolic pathways or signaling receptors.

  • Pathways involved may include those related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison

Compared to similar triazolopyrimidine derivatives, 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substituents, which can influence its chemical and biological behavior.

Similar Compounds

  • 7-(Methylthio)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.

  • 7-(Ethylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.

  • 7-(Benzylthio)-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.

Properties

IUPAC Name

7-benzylsulfanyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-24-15-9-7-14(8-10-15)23-17-16(21-22-23)18(20-12-19-17)25-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWMXGYUQHKOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.